

# Physical and chemical properties of 4-Chloro-2,6-dimethylpyrimidine

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## Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylpyrimidine

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## An In-depth Technical Guide to 4-Chloro-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Chloro-2,6-dimethylpyrimidine**, a key intermediate in the synthesis of various biologically active molecules. This document details its structural characteristics, physicochemical parameters, reactivity, and spectral data, along with detailed experimental protocols for its synthesis.

## Physical and Chemical Properties

**4-Chloro-2,6-dimethylpyrimidine** is a heterocyclic organic compound with a pyrimidine core structure. Its physical state at room temperature is typically a colorless to pale yellow solid, which may appear as a crystalline powder.

Table 1: Physical and Chemical Properties of **4-Chloro-2,6-dimethylpyrimidine**

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub>	[1]
Molecular Weight	142.58 g/mol	[1]
CAS Number	4472-45-1	[1]
Appearance	Clear, colorless liquid or solid	[2]
Melting Point	117-118 °C	American Elements
Boiling Point	197.5 °C at 760 mmHg	American Elements
pKa (Predicted)	1.19 ± 0.30	[2]

Solubility: **4-Chloro-2,6-dimethylpyrimidine** is generally soluble in organic solvents such as ethanol and acetone.[3] While it may have some solubility in water, it is considered to be sparingly soluble.[3] The solubility of pyrimidine derivatives typically increases with temperature.[4]

Stability and Storage: For optimal stability, **4-Chloro-2,6-dimethylpyrimidine** should be stored under an inert gas like nitrogen or argon at temperatures between 2-8°C.[2] It is sensitive to light and heat, and moisture can lead to disproportionation reactions.[5] While stable under acidic conditions, it may decompose in alkaline environments.[5]

## Chemical Reactivity

The chemical reactivity of **4-Chloro-2,6-dimethylpyrimidine** is primarily dictated by the presence of the chlorine atom on the electron-deficient pyrimidine ring, making it susceptible to nucleophilic aromatic substitution reactions.

The chlorine atom at the 4-position is a good leaving group and can be readily displaced by various nucleophiles. This reactivity makes it a versatile building block in organic synthesis. For instance, it can react with amines, phenoxides, and thiophenoxides to yield the corresponding substituted pyrimidines.[6] The methyl groups on the pyrimidine ring are also 'active' and can participate in condensation reactions, such as aldol-type condensations with aldehydes, under appropriate conditions.[7]

## Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of **4-Chloro-2,6-dimethylpyrimidine**.

**Mass Spectrometry:** Mass spectrometry can confirm the molecular weight of the compound. For **4-chloro-2,6-dimethylpyrimidine**, the molecular ion peak ( $M^+$ ) would be expected. In electrospray ionization (ESI) mass spectrometry, a protonated molecular ion peak ( $[M+H]^+$ ) at an  $m/z$  of 143.1 has been observed.<sup>[8]</sup> Under electron ionization (EI), fragmentation would likely involve the loss of the chlorine atom and cleavage of the methyl groups.

**Infrared (IR) Spectroscopy:** The IR spectrum of **4-Chloro-2,6-dimethylpyrimidine** would show characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations, as well as the C-Cl stretch.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show two distinct signals: a singlet for the proton on the pyrimidine ring and a singlet for the six protons of the two methyl groups.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display signals for the four distinct carbon environments in the molecule: the two methyl carbons, the carbon atom of the C-H bond on the ring, and the three quaternary carbons of the pyrimidine ring.

While specific spectral data with peak assignments for **4-Chloro-2,6-dimethylpyrimidine** is not readily available in the public domain, the expected patterns are based on the known behavior of similar pyrimidine derivatives.<sup>[9]</sup>

## Experimental Protocols

Two primary methods for the synthesis of **4-Chloro-2,6-dimethylpyrimidine** are detailed below.

**Method 1: Synthesis from Methyl Acetoacetate and Acetamidine Hydrochloride**

This method involves the condensation of methyl acetoacetate and acetamidine hydrochloride followed by chlorination.

## Experimental Workflow for Synthesis Method 1

Caption: Workflow for the synthesis of the precursor to **4-Chloro-2,6-dimethylpyrimidine**.

- Procedure:
  - In a 3-liter three-necked flask, add 2 liters of methanol, 211 grams of methyl acetoacetate, and 138 grams of potassium hydroxide. This will cause an exothermic reaction.[\[10\]](#)
  - Mechanically stir the mixture for approximately 1 hour.[\[10\]](#)
  - Add 266 grams of acetamidine hydrochloride to the flask.[\[10\]](#)
  - Heat the mixture to reflux and continue stirring overnight.[\[10\]](#)
  - After the reaction is complete, cool the mixture to room temperature and filter.[\[10\]](#)
  - The filtrate is then spin-dried to yield a yellow, cotton-shaped solid, which is the intermediate 4-hydroxy-2,6-dimethylpyrimidine.[\[10\]](#) This intermediate requires a subsequent chlorination step to yield the final product.

## Method 2: Chlorination of 2,4-dimethyl-6-hydroxypyrimidine

This procedure details the chlorination of the pyrimidine precursor using phosphorus oxychloride ( $\text{POCl}_3$ ).

## Experimental Workflow for Synthesis Method 2

Caption: Workflow for the chlorination of 2,4-dimethyl-6-hydroxypyrimidine.

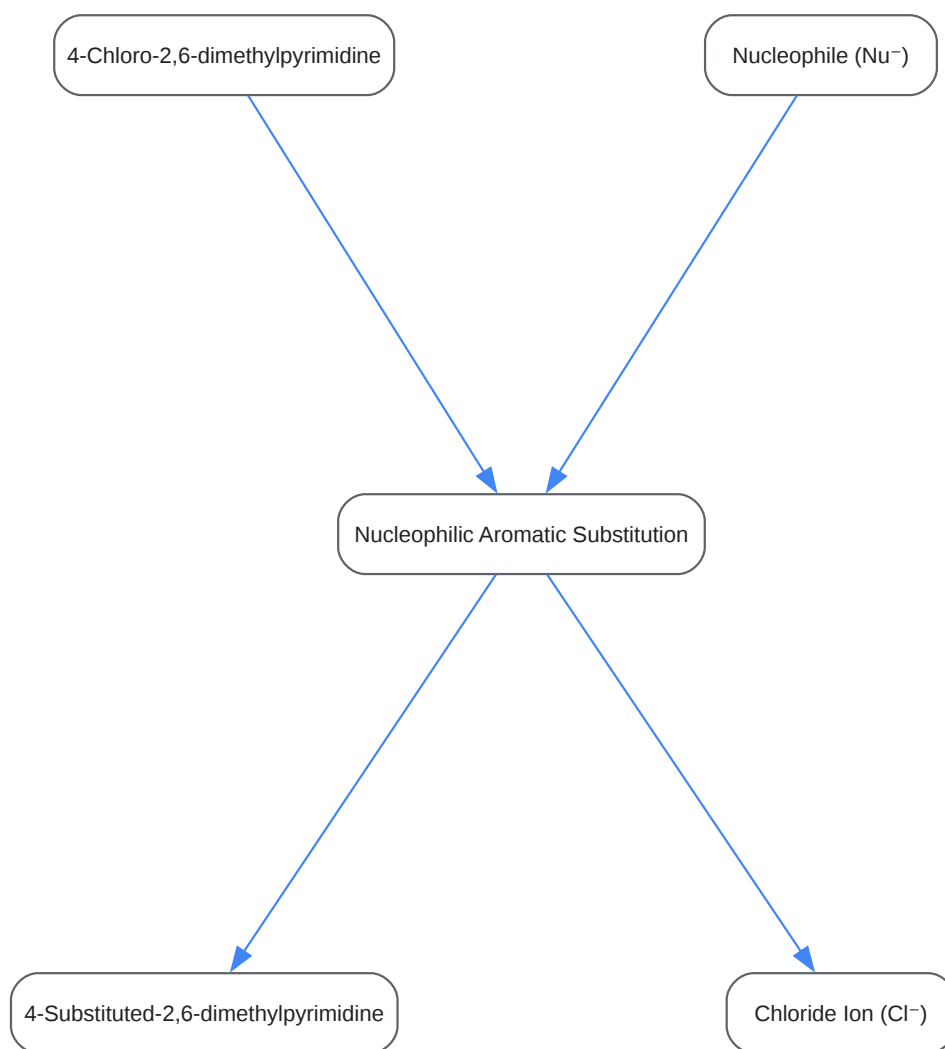
- Procedure:
  - To a solution of 2,4-dimethyl-6-hydroxypyrimidine (1.0 mmol) in toluene (15 mL), add phosphorus trichloride ( $\text{POCl}_3$ , 0.460 g, 3.0 mmol).[\[8\]](#)
  - Stir the mixture for 3 hours under reflux conditions.[\[8\]](#)

- Upon completion of the reaction, remove the excess phosphorus trichloride by distillation under reduced pressure.[8]
- Quench the reaction by adding ice water (10 mL).[8]
- Adjust the pH of the reaction mixture to 9-10 using a sodium carbonate solution.[8]
- Extract the product with methyl tert-butyl ether (MTBE).[8]
- Dry the organic phase with anhydrous sodium sulfate and concentrate it under reduced pressure to remove the solvent, affording the target product, **4-chloro-2,6-dimethylpyrimidine**. [8] A yield of 82% has been reported for this method.[8]

## Logical Relationships in Reactivity

The primary reactivity of **4-Chloro-2,6-dimethylpyrimidine** involves nucleophilic substitution at the C4 position.

Diagram of Nucleophilic Substitution



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